molecular formula C14H9FO3 B6397004 5-Fluoro-2-(4-formylphenyl)benzoic acid, 95% CAS No. 1261993-55-8

5-Fluoro-2-(4-formylphenyl)benzoic acid, 95%

Cat. No. B6397004
CAS RN: 1261993-55-8
M. Wt: 244.22 g/mol
InChI Key: VEMXABRQQKLTJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(4-formylphenyl)benzoic acid (FFPB) is a synthetic organic compound belonging to the class of benzoic acid derivatives. It is a white crystalline solid with a molecular weight of 250.2 g/mol and the molecular formula C11H7FO2. FFPB is a versatile compound that has a wide range of applications in scientific research and laboratory experiments. It has been used in many fields such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

5-Fluoro-2-(4-formylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of novel drugs and pharmaceuticals, as well as for the synthesis of organic compounds with potential applications in biomedicine. It has also been used as a reagent for the synthesis of other organic compounds, such as fluoroalkanes, fluoropyridines, and fluorobenzenes. 5-Fluoro-2-(4-formylphenyl)benzoic acid, 95% has also been used in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase.

Mechanism of Action

The exact mechanism of action of 5-Fluoro-2-(4-formylphenyl)benzoic acid, 95% is not yet fully understood. However, it is known that 5-Fluoro-2-(4-formylphenyl)benzoic acid, 95% is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the brain. 5-Fluoro-2-(4-formylphenyl)benzoic acid, 95% is also known to bind to the active site of the enzyme and inhibit its activity.
Biochemical and Physiological Effects
5-Fluoro-2-(4-formylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can have a variety of effects on the nervous system, including increased alertness, improved memory, and enhanced cognitive functions. 5-Fluoro-2-(4-formylphenyl)benzoic acid, 95% has also been found to reduce inflammation and to have anti-tumor effects.

Advantages and Limitations for Lab Experiments

5-Fluoro-2-(4-formylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a versatile compound that can be used for a wide range of applications, and it is relatively inexpensive and easy to obtain. Additionally, 5-Fluoro-2-(4-formylphenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, 5-Fluoro-2-(4-formylphenyl)benzoic acid, 95% can be toxic and should be handled with caution.

Future Directions

There are many potential future directions for the use of 5-Fluoro-2-(4-formylphenyl)benzoic acid, 95%. It could be used in the development of new drugs and pharmaceuticals, as well as in the synthesis of organic compounds with potential applications in biomedicine. It could also be used in the synthesis of inhibitors of other enzymes, such as proteases and kinases. Additionally, 5-Fluoro-2-(4-formylphenyl)benzoic acid, 95% could be used in the development of new treatments for neurological disorders and diseases, such as Alzheimer's and Parkinson's. Finally, 5-Fluoro-2-(4-formylphenyl)benzoic acid, 95% could be used in the development of new diagnostic tools and imaging techniques.

Synthesis Methods

5-Fluoro-2-(4-formylphenyl)benzoic acid, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 4-formylbenzoic acid with fluorobenzene in the presence of a base, such as sodium hydroxide. The reaction proceeds in two steps, with the formation of an intermediate 4-fluoro-2-(4-formylphenyl)benzoic acid, which is then hydrolyzed to the desired 5-Fluoro-2-(4-formylphenyl)benzoic acid, 95%. Other methods of synthesis include the reaction of 4-formylbenzoic acid with a variety of fluorinated compounds, such as trifluoromethanesulfonic acid, trifluorochloroacetic acid, or fluorosulfonic acid.

properties

IUPAC Name

5-fluoro-2-(4-formylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-11-5-6-12(13(7-11)14(17)18)10-3-1-9(8-16)2-4-10/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMXABRQQKLTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688904
Record name 4-Fluoro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261993-55-8
Record name 4-Fluoro-4'-formyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.